molecular formula C20H24N4S B1360949 Rho激酶抑制剂-1 CAS No. 1035094-83-7

Rho激酶抑制剂-1

货号: B1360949
CAS 编号: 1035094-83-7
分子量: 352.5 g/mol
InChI 键: DPZSYTMLVCLGRU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rho-Kinase-IN-1 is associated with RhoA/Rho-kinase signaling, which is a key regulator of vascular contraction . RhoA-mediated Rho-kinase is the major regulator of vascular smooth muscle cells and plays a significant role in controlling other functions in these cells .


Synthesis Analysis

Rho-kinase plays a pivotal role in the organization of the nonmuscle and smooth muscle cytoskeleton and adhesion plaques, as well as in the regulation of transcription factors . It regulates cellular contraction, motility, morphology, polarity, cell division, and gene expression .


Molecular Structure Analysis

Rho-associated kinases (ROCK1 and ROCK2) belong to the AGC family of serine-threonine kinases and catalyze the phosphorylation of several downstream targets . The crystal structure of an active Rho-kinase fragment revealed a head-to-head homodimer through the N-terminal extension forming a helix bundle that structurally integrates the C-terminal extension .


Chemical Reactions Analysis

Rho-kinase functions to phosphorylate CPI-17, and consequently, activates an inhibitor of MLCP (MYPT-1). Similarly, Rho-kinase can directly phosphorylate MYPT-1, rendering it inactive . Rho further activates its associated kinases, ROCK1 and ROCK2, which have shown capabilities of inhibiting eNOS, consequently decreasing NO production and relaxation .

科学研究应用

细胞生理学

Rho激酶抑制剂-1抑制的Rho相关激酶ROCK1和ROCK2在调节肌动蛋白细胞骨架动力学中发挥着至关重要的作用。 这种调节对于控制各种生理功能至关重要,例如细胞收缩,迁移,增殖,粘附和炎症 .

治疗开发

包括this compound在内的Rho激酶抑制剂因其调节广泛的生物学过程的能力而被探索为治疗剂。 Rho激酶的全抑制已显示出在治疗高血压,哮喘,勃起功能障碍和其他疾病等疾病方面的潜力 .

代谢功能

ROCK1是this compound的靶标,已参与体内各种代谢功能。 它负向调节胰岛素信号传导,已被确定为代谢疾病的潜在治疗靶标 .

分子生物学

Rho激酶抑制剂在分子生物学中的应用包括研究两种同源丝氨酸/苏氨酸激酶同种型ROCK1和ROCK2。 这些激酶与活性GTP结合的Rho G蛋白结合,并参与各种细胞功能 .

呼吸医学

This compound在治疗哮喘方面具有潜在的应用,因为它可以减少气道炎症和气道平滑肌(ASM)的活性力量,使其成为一类用于呼吸系统疾病的潜在药物 .

作用机制

Target of Action

Rho-Kinase-IN-1 primarily targets Rho-associated kinases, specifically ROCK1 and ROCK2 . These kinases are serine/threonine kinases that are downstream targets of the small GTPases RhoA, RhoB, and RhoC . They play a crucial role in various cellular activities, including the organization of the actin cytoskeleton, cell adhesion and motility, proliferation and apoptosis, and remodeling of the extracellular matrix .

Mode of Action

Rho-Kinase-IN-1 interacts with its targets by altering the conformation of the protein, disrupting translocation to the plasma membrane, preventing ATP-dependent phosphorylation, and blocking RhoA binding to ROCK . This interaction leads to changes in the activity of the targeted kinases, thereby influencing the cellular processes they regulate .

Biochemical Pathways

Rho-Kinase-IN-1 affects several biochemical pathways. It plays a part in the guanine nucleotide exchange factors, factors that cycle between the bound and unbound conformations of GTP1 . It works downstream of RhoA protein, a Rho GTPase . Once active, Rho-Kinase-IN-1 phosphorylates myosin light chain, myosin phosphatase substrate 1, LIM kinase, CP1-17, calponin and the ERM proteins . These factors serve a number of cellular roles including cell adhesion, actomyosin contraction, cell migration, and cell proliferation .

Pharmacokinetics

It is known that rho-kinase-in-1 regulates the development of diabetic kidney disease via modulation of fatty acid metabolism , suggesting that it may have an impact on metabolic processes.

Result of Action

The molecular and cellular effects of Rho-Kinase-IN-1’s action are diverse. It has been implicated in diverse metabolic functions throughout the body, with promising evidence identifying ROCK1 as a therapeutic target in diabetes and obesity . It regulates energy expenditure, glucose uptake, and lipid metabolism via inhibition of AMPK2α and paradoxical modulation of insulin signaling .

Action Environment

The action, efficacy, and stability of Rho-Kinase-IN-1 can be influenced by various environmental factors. Furthermore, ROCK1 expresses itself primarily in the respiratory tract, liver, spleen, anus, and genital warts, while ROCK2 is dispersed mainly within the brain and the heart .

安全和危害

Rho-Kinase-IN-1 is for research use only, not for human or veterinary use . Dysregulation of the Rho-ROCK pathways at different stages is linked to cardiovascular, metabolic, and neurodegenerative diseases as well as cancer .

未来方向

Rho-kinase inhibitors have the potential to be another potent therapeutic option for several chronic diseases in ophthalmology . They have been regarded as promising targets for the treatment of cardiovascular diseases, neurological diseases, and cancers .

生化分析

Biochemical Properties

Rho-Kinase-IN-1 functions by inhibiting the activity of ROCK1 and ROCK2, which are serine/threonine kinases involved in the regulation of the actin cytoskeleton. This compound interacts with the ATP-binding site of these kinases, preventing their phosphorylation activity. By inhibiting ROCKs, Rho-Kinase-IN-1 disrupts the phosphorylation of downstream targets such as myosin light chain (MLC) and LIM kinase, leading to altered actin filament dynamics .

Cellular Effects

Rho-Kinase-IN-1 has profound effects on various cell types and cellular processes. In endothelial cells, it inhibits the secretion of chemokines like interleukin-8 and monocyte chemoattractant protein-1, reducing inflammation . In cancer cells, Rho-Kinase-IN-1 impedes cell cycle progression and induces cellular senescence by down-regulating essential cell-cycle proteins such as CyclinA, CKS1, and CDK1 . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of ROCKs .

Molecular Mechanism

At the molecular level, Rho-Kinase-IN-1 exerts its effects by binding to the ATP-binding site of ROCK1 and ROCK2, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream targets, such as myosin light chain and LIM kinase, which are crucial for actin filament organization and cellular contractility . The compound also affects gene expression by modulating the activity of transcription factors regulated by ROCKs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rho-Kinase-IN-1 have been observed to change over time. The compound is relatively stable, but its long-term effects on cellular function can vary. For instance, prolonged inhibition of ROCKs by Rho-Kinase-IN-1 can lead to sustained changes in cell morphology, motility, and gene expression . Additionally, the degradation of Rho-Kinase-IN-1 in vitro and in vivo can influence its efficacy and the duration of its effects .

Dosage Effects in Animal Models

The effects of Rho-Kinase-IN-1 vary with different dosages in animal models. At lower doses, the compound effectively inhibits ROCK activity without causing significant toxicity . At higher doses, Rho-Kinase-IN-1 can induce adverse effects, such as impaired cellular function and increased apoptosis . Threshold effects have been observed, where a minimum concentration of the compound is required to achieve significant ROCK inhibition .

Metabolic Pathways

Rho-Kinase-IN-1 is involved in various metabolic pathways by modulating the activity of ROCKs. These kinases play a role in glucose uptake, lipid metabolism, and energy expenditure . By inhibiting ROCKs, Rho-Kinase-IN-1 can alter metabolic flux and metabolite levels, impacting overall cellular metabolism . The compound also interacts with enzymes and cofactors involved in these pathways, further influencing metabolic processes .

Transport and Distribution

Within cells and tissues, Rho-Kinase-IN-1 is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation can affect its activity and efficacy. For example, Rho-Kinase-IN-1 may be concentrated in certain cellular compartments, enhancing its inhibitory effects on ROCKs .

Subcellular Localization

Rho-Kinase-IN-1 exhibits distinct subcellular localization patterns, which can influence its activity and function. In epithelial cells, the compound is primarily localized at cell-cell contacts and adhesion sites . In muscle cells, Rho-Kinase-IN-1 is found at actin filaments and plasma membranes . These localization patterns are directed by targeting signals and post-translational modifications that guide the compound to specific compartments or organelles .

属性

IUPAC Name

N-[1-[(4-methylsulfanylphenyl)methyl]piperidin-3-yl]-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4S/c1-25-19-7-4-15(5-8-19)13-24-10-2-3-18(14-24)22-17-6-9-20-16(11-17)12-21-23-20/h4-9,11-12,18,22H,2-3,10,13-14H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZSYTMLVCLGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCCC(C2)NC3=CC4=C(C=C3)NN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 25 mL round bottom flask were added 2,2-dimethyl-1-(5-(1-(4-(methylthio)benzyl)piperidin-3-ylamino)-1H-indazol-1-yl)propan-1-one (250 mg, 0.6 mmol), methanol (5 mL), and sodium methoxide (93 mg, 1.7 mmol). The reaction was stirred at room temperature until the starting material was consumed as monitored by HPLC. The mixture was diluted with ethyl acetate (10 mL), washed with water (2×10 mL), and the organic phase was separated, dried over MgSO4, filtered and evaporated to dryness to afford the title compound (180 mg, 89%).
Name
2,2-dimethyl-1-(5-(1-(4-(methylthio)benzyl)piperidin-3-ylamino)-1H-indazol-1-yl)propan-1-one
Quantity
250 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
93 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rho-Kinase-IN-1
Reactant of Route 2
Reactant of Route 2
Rho-Kinase-IN-1
Reactant of Route 3
Reactant of Route 3
Rho-Kinase-IN-1
Reactant of Route 4
Reactant of Route 4
Rho-Kinase-IN-1
Reactant of Route 5
Reactant of Route 5
Rho-Kinase-IN-1
Reactant of Route 6
Reactant of Route 6
Rho-Kinase-IN-1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。